molecular formula C20H21FN2O3S2 B10864390 Ethyl 2-({[(4-fluorophenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({[(4-fluorophenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10864390
M. Wt: 420.5 g/mol
InChI Key: HAPOTXCGCPGPTE-UHFFFAOYSA-N
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Description

Ethyl 2-({[(4-fluorophenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of various functional groups, such as the fluorophenyl, carbamothioyl, and ethyl ester, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[(4-fluorophenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through the cyclization of appropriate precursors, such as thiophene derivatives and suitable electrophiles.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst, such as aluminum chloride.

    Carbamothioylation: The carbamothioyl group can be introduced by reacting the intermediate with thiourea under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[(4-fluorophenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Ethyl 2-({[(4-fluorophenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.

    Material Science: It is explored for use in organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of Ethyl 2-({[(4-fluorophenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the carbamothioyl group can form hydrogen bonds with target proteins. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Ethyl 2-({[(4-bromophenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

Ethyl 2-({[(4-fluorophenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding affinity to molecular targets compared to its chloro or bromo analogs.

Properties

Molecular Formula

C20H21FN2O3S2

Molecular Weight

420.5 g/mol

IUPAC Name

ethyl 2-[(4-fluorobenzoyl)carbamothioylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H21FN2O3S2/c1-3-26-19(25)16-14-9-4-11(2)10-15(14)28-18(16)23-20(27)22-17(24)12-5-7-13(21)8-6-12/h5-8,11H,3-4,9-10H2,1-2H3,(H2,22,23,24,27)

InChI Key

HAPOTXCGCPGPTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=S)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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